1,1'-Oxalyldiimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-di(imidazol-1-yl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-7(11-3-1-9-5-11)8(14)12-4-2-10-6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRNRVLJHFFBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171887 | |
| Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18637-83-7 | |
| Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018637837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18637-83-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Oxalyldiimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical Context and Discovery of 1,1 Oxalyldiimidazole
The precise first synthesis of 1,1'-Oxalyldiimidazole is not widely documented in readily available literature. However, its introduction as a significant reagent in organic synthesis is largely attributed to a 1983 publication by S. Murata. tcichemicals.com This paper presented ODI as a novel reagent for the activation of carboxylic acids. tcichemicals.combachem.com
Prior to its widespread adoption, early synthetic attempts involving the direct reaction of imidazole (B134444) with oxalyl chloride were met with limited success, often resulting in low yields of 30-40%. ucy.ac.cy These early methods were hampered by the formation of side products and the hygroscopic nature of imidazole, which required strictly anhydrous conditions. ucy.ac.cy
A significant advancement in the synthesis of ODI came with the use of 1-(trimethylsilyl)imidazole, which reacts with oxalyl chloride in an inert solvent. ethernet.edu.et This method provides significantly higher yields and has become a common laboratory-scale production technique. ucy.ac.cy The development of more efficient synthetic routes was crucial for unlocking the full potential of ODI as a versatile reagent.
Significance of 1,1 Oxalyldiimidazole As a Reagent in Organic Synthesis
The primary significance of 1,1'-Oxalyldiimidazole lies in its role as a powerful and versatile coupling reagent. It is widely employed for the formation of amides, esters, and other carboxylic acid derivatives. ucy.ac.cy The mechanism of action involves the activation of a carboxylic acid to form a highly reactive acylimidazole intermediate. ucy.ac.cy This intermediate is then susceptible to nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired product.
One of the key advantages of using ODI is that the reactions can often be performed under mild and neutral conditions. nih.gov This makes it suitable for use with sensitive substrates that might not tolerate harsher reaction conditions.
The applications of ODI in organic synthesis are extensive and include:
Peptide Synthesis: ODI serves as an effective condensing agent in peptide synthesis, facilitating the formation of peptide bonds between amino acids. quinoline-thiophene.com
Formation of Amides and Esters: It is a go-to reagent for the conversion of carboxylic acids into their corresponding amides and esters, a fundamental transformation in organic chemistry. ucy.ac.cy
Heterocycle Synthesis: ODI has been utilized in the synthesis of various heterocyclic compounds, such as benzodiazepine-2,3,5-triones. ucy.ac.cyacs.org
Synthesis of Bioactive Molecules: The reagent has found application in the synthesis of biologically active molecules, including potential drug candidates and plant growth regulators. ucy.ac.cynih.gov
| Property | Value |
| Molecular Formula | C8H6N4O2 |
| Molar Mass | 190.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 114-118 °C |
| Solubility | Soluble in common organic solvents like dichloromethane (B109758) and N,N-dimethylformamide |
Overview of Research Trajectories Involving 1,1 Oxalyldiimidazole
Established Laboratory-Scale Preparations of this compound
Two primary methods have been established for the laboratory-scale synthesis of this compound, each with distinct advantages and drawbacks.
Synthesis from 1-(trimethylsilyl)imidazole and Oxalyl Chloride
The most widely utilized and efficient laboratory-scale preparation of this compound involves the reaction of 1-(trimethylsilyl)imidazole (TMS-imidazole) with oxalyl chloride. This method is favored for its high yields, which are typically in the range of 80–85%, and its reliability for producing a pure product.
The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the 1-(trimethylsilyl)imidazole attacks the electrophilic carbonyl carbon of oxalyl chloride. The trimethylsilyl (B98337) group functions as an excellent leaving group, and the volatile byproduct, trimethylsilyl chloride, is easily removed from the reaction mixture during the workup phase. The reaction is typically conducted in an inert anhydrous solvent, such as acetonitrile (B52724) or benzene, to prevent hydrolysis of the reactants and product. Maintaining low to ambient temperatures (10-25°C) is crucial for controlling the reaction rate and preventing potential decomposition.
The general procedure involves the dropwise addition of oxalyl chloride to a solution of 1-(trimethylsilyl)imidazole under an inert atmosphere. After the reaction is complete, the precipitated trimethylsilyl chloride is removed by filtration. The filtrate is then concentrated under reduced pressure, and the resulting crude ODI can be purified by recrystallization from a solvent like dimethylformamide (DMF) or by washing with hexane.
Synthesis from 1H-Imidazole and Oxalyl Dichloride in the Presence of a Tertiary Amine
An alternative, though often less efficient, method involves the direct reaction of 1H-imidazole with oxalyl dichloride. tcichemicals.com This reaction requires the presence of a tertiary amine, such as triethylamine (B128534) or pyridine (B92270), to act as a base and neutralize the hydrogen chloride (HCl) that is formed as a byproduct.
However, this approach is plagued by lower yields, typically around 30–40%, due to the occurrence of competing side reactions. The hygroscopic nature of imidazole (B134444) necessitates strictly anhydrous conditions to prevent unwanted reactions. Furthermore, the choice of base is critical; while pyridine can suppress the formation of carbonate byproducts, it may also promote polymerization. Triethylamine, on the other hand, can accelerate the decarbonylation of the product.
A significant improvement to this method involves the use of a sterically hindered base, such as 2,4,6-collidine. By using a bulky base, polymerization side reactions are minimized, leading to a substantial increase in product yields to the 60–70% range. This modification makes the direct coupling method more viable, especially for syntheses involving sterically hindered substrates.
| Feature | Synthesis from TMS-imidazole | Synthesis from 1H-imidazole & Tertiary Amine |
| Starting Materials | 1-(trimethylsilyl)imidazole, Oxalyl Chloride | 1H-Imidazole, Oxalyl Dichloride |
| Key Reagent | None (direct reaction) | Tertiary Amine (e.g., Triethylamine, Pyridine, 2,4,6-Collidine) |
| Typical Yield | 80-85% | 30-40% (with Triethylamine/Pyridine), 60-70% (with 2,4,6-Collidine) |
| Key Byproduct | Trimethylsilyl chloride | Imidazolium (B1220033) salts, Polymeric materials |
| Advantages | High yield, Clean reaction, Easy byproduct removal | Readily available starting materials |
| Disadvantages | Requires pre-silylated imidazole | Low yield, Prone to side reactions, Base selection is critical |
Advanced Synthetic Strategies for this compound and its Derivatives
Beyond the standard preparations of ODI, advanced strategies focus on the synthesis of its derivatives and its application in creating more complex molecular architectures. These methods often involve tailoring the imidazole core or utilizing ODI in multi-step reaction sequences.
One such example is the synthesis of 1,1'-oxalyl di(2-methylimidazole). This derivative is prepared in a two-stage process where 1-trimethylsilyl-2-methylimidazole is first synthesized and then reacted with oxalyl chloride, achieving a high yield of 83%. rsc.org The introduction of the methyl group on the imidazole ring can modulate the reactivity of the final compound.
Furthermore, this compound serves as a key reagent in the synthesis of various heterocyclic compounds. For instance, it facilitates the cyclization reactions needed to form benzodiazepine-2,3,5-triones under mild conditions. It has also been effectively used to synthesize cyclic oxalates from 1,2-glycols, a reaction that can be challenging with oxalyl chloride due to competing side reactions. researchgate.net These applications demonstrate the utility of ODI in advanced synthetic strategies that require a highly reactive yet selective acylating agent.
Considerations for Industrial Scale Synthesis of this compound
The transition from laboratory-scale preparation to industrial-scale synthesis of this compound introduces several critical considerations. The primary goal is to develop a process that is not only high-yielding but also safe, cost-effective, and environmentally sustainable.
The synthesis route using 1-(trimethylsilyl)imidazole and oxalyl chloride is often preferred for larger scales due to its inherently higher efficiency and cleaner reaction profile. However, the cost and handling of the silylated imidazole become more significant factors at an industrial level.
Key considerations for industrial production include:
Process Safety: The reaction can be exothermic, requiring robust thermal management systems to control the temperature and prevent runaway reactions.
Moisture Control: Given the high sensitivity of ODI and its precursors to moisture, large-scale production must occur in a strictly controlled, dry environment. unito.it
Solvent and Byproduct Management: The choice of solvent must be evaluated for cost, safety, and ease of recovery. A strategy for the efficient removal and potential recycling or disposal of byproducts like trimethylsilyl chloride or imidazolium salts is essential.
Quality Control: Stringent quality control measures must be implemented throughout the manufacturing process to ensure the final product meets the required purity specifications for its intended application. google.com
An important industrial application of ODI is in the large-scale production of the proteasome inhibitor drug, Ixazomib citrate. In this context, using ODI for amide bond formation is advantageous as it avoids more hazardous reagents and can reduce processing time significantly. This highlights the value of ODI as a commercially viable reagent when its synthesis is appropriately scaled.
General Principles of Carboxylic Acid Activation by this compound
This compound serves as an efficient reagent for the activation of carboxylic acids, facilitating their conversion into a variety of derivatives such as esters, amides, and thioesters. jst.go.jp This activation process is a cornerstone of its utility in organic synthesis. quinoline-thiophene.com The core principle of this activation lies in the formation of a highly reactive intermediate that is more susceptible to nucleophilic attack than the original carboxylic acid.
Formation of 1-Acylimidazoles as Activated Intermediates
The reaction of a carboxylic acid with this compound leads to the formation of a 1-acylimidazole as a key activated intermediate. oup.comoup.com This transformation occurs as the carboxylic acid, or its corresponding carboxylate salt, attacks the this compound, resulting in the displacement of an imidazole group and the formation of the acylimidazole. oup.comoup.com These 1-acylazole intermediates are readily formed from aliphatic, aromatic, and heteroaromatic carboxylic acids upon reaction with this compound in a suitable solvent like acetonitrile. jst.go.jp The resulting 1-acylimidazole is a highly reactive species that facilitates the subsequent transfer of the acyl group to a nucleophile.
Nucleophilic Acyl Substitution Pathways
The 1-acylimidazole intermediate, once formed, readily undergoes nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This is a two-step addition-elimination mechanism. masterorganicchemistry.com In the first step, a nucleophile attacks the carbonyl carbon of the acylimidazole, leading to a tetrahedral intermediate. libretexts.org In the second step, the imidazole moiety acts as a good leaving group and is expelled, regenerating the carbonyl group and forming the final acylated product. libretexts.org This pathway allows for the efficient synthesis of various carboxylic acid derivatives. For instance, aminolysis (reaction with an amine) of the 1-acylimidazole yields amides, while alcoholysis (reaction with an alcohol) produces esters. jst.go.jp This versatility makes this compound a valuable tool for creating a wide range of organic compounds. quinoline-thiophene.com
Detailed Mechanistic Investigations of this compound in Specific Reactions
The mechanistic details of reactions involving this compound have been the subject of in-depth kinetic studies, particularly in the context of peroxyoxalate chemiluminescence. These investigations have provided a clearer understanding of the reaction pathways and the intermediates involved.
Kinetics and Mechanism in Peroxyoxalate Chemiluminescence Reactions
This compound is a key intermediate in the imidazole-catalyzed peroxyoxalate chemiluminescence reaction. nih.govnih.govresearchgate.net Kinetic studies, often employing stopped-flow techniques, have been instrumental in elucidating the intricate mechanism of this light-emitting reaction. nih.govacs.org The reaction kinetics are consistent with a mechanism initiated by the interaction of this compound with hydrogen peroxide. nih.gov
The initial and rate-determining step in the peroxyoxalate chemiluminescence reaction involving this compound is the base-catalyzed substitution of an imidazole group by hydrogen peroxide. nih.gov This nucleophilic attack on one of the carbonyl carbons of this compound is facilitated by a base, which can be imidazole itself or another added base catalyst. nih.govrsc.org Kinetic data show that the reaction rate is dependent on the concentrations of both this compound and hydrogen peroxide, as well as the catalyst. nih.govrsc.org
The base-catalyzed substitution by hydrogen peroxide leads to the formation of a crucial intermediate known as an imidazoyl peracid (Im(CO)₂OOH). nih.govacs.org This peracid is a high-energy molecule that is central to the light-producing pathway. nih.gov The formation of this intermediate has been confirmed through kinetic modeling of the chemiluminescence intensity profiles. acs.org Under conditions of excess hydrogen peroxide, this imidazoyl peracid intermediate can undergo further reactions, including cyclization to form a species capable of exciting a fluorophore, which is the basis of the chemiluminescence. nih.gov
Cyclization and High-Energy Intermediate Formation
The utility of this compound (ODI) in chemiluminescence is fundamentally linked to its ability to form high-energy intermediates through cyclization. In the peroxyoxalate reaction, ODI is not the final light-producing species but a critical precursor. The reaction is initiated by a base-catalyzed substitution of a hydrogen peroxide molecule for an imidazole group on the ODI structure. nih.gov This step forms an imidazoyl peracid intermediate (Im(CO)₂OOH). nih.gov
The subsequent decomposition of this peracid is central to light production. It is proposed that this intermediate undergoes an intramolecular cyclization to form a highly unstable, high-energy species. nih.gov While this species has been the subject of much investigation, strong evidence points to the formation of 1,2-dioxetanedione, a cyclic peroxide, as the key high-energy intermediate. researchgate.net This intermediate is exceptionally energetic due to the strain of the four-membered ring and the presence of the peroxide bond. researchgate.net The decomposition of 1,2-dioxetanedione is believed to be the step that releases the energy required for light emission. researchgate.net The energy is not typically emitted directly but is transferred to a suitable fluorophore (sensitizer) present in the reaction mixture. nih.govnih.gov This process of energy transfer is described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, where the high-energy intermediate forms a charge-transfer complex with the fluorophore, leading to the excitation of the fluorophore, which then emits light upon returning to its ground state. nih.govresearchgate.net
Two distinct kinetic pathways for the decay of the imidazoyl peracid intermediate have been identified, depending on the relative concentrations of the reactants. nih.gov
Zero-Order Process: In the presence of a large excess of hydrogen peroxide, a zero-order decay pathway with respect to H₂O₂ is observed. This is attributed to the direct cyclization of the imidazoyl peracid to form the light-generating species. nih.gov
When ODI is in large excess, the reaction is significantly more efficient. It is proposed that the imidazoyl peracid intermediate reacts with another molecule of ODI to form a different cyclic peroxide, which is more efficient at energy transfer with the fluorophore. nih.gov
Influence of Catalysts and Quenchers on Chemiluminescence
The intensity and kinetics of the chemiluminescence generated from the this compound (ODI) and hydrogen peroxide system are highly dependent on the presence of catalysts. nih.govresearchgate.net The reaction is typically base-catalyzed, and the choice of catalyst can significantly alter the reaction speed and light output. nih.govresearchgate.net
Imidazole itself serves as a catalyst in the reaction of oxalate (B1200264) esters with hydrogen peroxide, where ODI is formed as an intermediate. nih.gov However, other, more potent catalysts have been investigated to optimize the reaction for analytical applications that require rapid and intense light emission. researchgate.net General-base catalysts such as lutidine and collidine have been studied in this context. nih.gov Research has shown that certain nucleophilic catalysts are superior to imidazole in terms of both reaction speed and light intensity. researchgate.net These include 4-(dimethylamine)pyridine (DMAP) and its derivatives, as well as 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU). researchgate.net
Conversely, certain substances can act as quenchers, reducing or eliminating the chemiluminescence. The quenching of peroxyoxalate chemiluminescence has been developed as a detection principle in analytical chemistry. acs.org Heavy metal ions, for instance, have been shown to have a quenching effect on the chemiluminescence of certain fluorophores used in the peroxyoxalate system. acs.org
Table 1: Influence of Various Catalysts on Peroxyoxalate Chemiluminescence
| Catalyst(s) | Observation | Reference |
|---|---|---|
| Imidazole | Considered a benchmark catalyst; facilitates the formation of ODI as an intermediate. | nih.gov |
| Lutidine / Collidine | Studied as general-base catalysts for the ODI-H₂O₂ reaction. | nih.gov |
| 4-(Dimethylamine)pyridine (DMAP) | Superior to imidazole in terms of reaction speed and intensity of generated light. | researchgate.net |
| 1,8-Diazabicyclo-[5.4.0]-undec-7-ene (DBU) | Substantially accelerates the reaction. | researchgate.net |
| 1,2,4-Triazole + 1,2,2,6,6-Pentamethylpiperidine | Example of a dual-component system where the strong base activates the nucleophilic catalyst, resulting in high light intensity. | researchgate.net |
Mechanism of Imidazole-Catalyzed Decomposition of Oxalate Esters via this compound
The decomposition of diaryl oxalates, such as bis(4-nitrophenyl) oxalate (4-NPO), in the presence of imidazole proceeds through a distinct mechanism where this compound (ODI) is a key transient species. rsc.orgrsc.org This catalytic pathway is of significant interest as it forms the basis of many peroxyoxalate chemiluminescence systems where imidazole is employed as a catalyst. nih.gov
Formation of 1-Aroxalylimidazole: The first step is the nucleophilic attack of an imidazole molecule on one of the carbonyl carbons of the diaryl oxalate. This results in the displacement of one aryloxide group and the formation of a 1-aroxalylimidazole intermediate. nih.gov
Formation of this compound: This mono-substituted intermediate is then attacked by a second imidazole molecule. This second nucleophilic substitution displaces the remaining aryloxide group, leading to the formation of this compound (ODI). rsc.orgrsc.orgnih.gov
The formation of ODI is a crucial part of the catalytic cycle. rsc.orgrsc.org Once formed, ODI can then react with hydrogen peroxide to initiate the chemiluminescence cascade as described previously. Studies comparing the reactivity of imidazole towards 4-NPO and other esters have found that its reactivity with 4-NPO is considerably higher. rsc.org This enhanced reactivity is attributed to the neighboring carbonyl group, which stabilizes the transition state during the expulsion of the substituted phenoxide ion. rsc.org The entire process, from the initial ester to the formation of ODI, demonstrates nucleophilic catalysis, where imidazole acts as a more potent nucleophile than water or hydrogen peroxide, facilitating the breakdown of the initial ester under milder conditions. youtube.com
Hydrolytic Decomposition Mechanisms of this compound
In aqueous environments, this compound (ODI) is susceptible to hydrolysis, a reaction that competes with its desired reaction with hydrogen peroxide in chemiluminescence systems. rsc.org The hydrolytic decomposition of ODI has been studied in the context of both organic reaction mechanisms and inorganic synthesis. rsc.orgucy.ac.cy
Kinetic studies on the decomposition of bis(4-nitrophenyl) oxalate in acetonitrile-water mixtures have shown that ODI is formed transiently and subsequently undergoes hydrolysis. rsc.orgrsc.org The rate of this hydrolysis has been measured, although with noted variability, indicating a complex reaction. rsc.org The proposed mechanism for the hydrolysis of ODI involves the nucleophilic attack of water on one of the carbonyl carbons of the oxalyl core. ucy.ac.cy This leads to the breaking of a carbon-nitrogen bond and the release of a neutral imidazole molecule. This process can occur a second time on the other side of the molecule, ultimately leading to the complete decomposition of ODI into oxalic acid (or its oxalate salt) and two molecules of imidazole. ucy.ac.cy
A proposed mechanism for the hydrolytic decomposition is as follows:
First Nucleophilic Attack: A water molecule attacks a carbonyl carbon of ODI, forming a tetrahedral intermediate.
Leaving Group Departure: The intermediate collapses, expelling an imidazole molecule, which is a good leaving group. This forms N-(carboxycarbonyl)imidazole.
Second Hydrolysis: The remaining acylimidazole moiety is also susceptible to hydrolysis. A second water molecule attacks the remaining carbonyl carbon, leading to the release of a second imidazole molecule and oxalic acid.
The reactivity of cyclic oxalate esters towards hydrolysis provides insight into the stability of the oxalyl structure. Kinetic studies have revealed that simple cyclic oxalates can hydrolyze hundreds or even thousands of times more rapidly than acyclic esters like diethyl oxalate, highlighting the inherent reactivity of such systems to nucleophilic attack by water. nih.gov
Table 2: Relative Hydrolysis Rates of Selected Oxalate Esters
Data illustrates the high reactivity of strained cyclic oxalate esters compared to a simple acyclic ester in acetate (B1210297) buffer-acetonitrile (pH 5.69) at 25°C. The high reactivity is analogous to the susceptibility of ODI to nucleophilic attack.
| Compound | Relative Hydrolysis Rate (k_rel) | Reference |
|---|---|---|
| Diethyl oxalate | 1 | nih.gov |
| 1,4-Dioxane-2,3-dione | ~260 - 1500 | nih.gov |
| Cyclic oxalate from cis-1,2-cyclopentanediol | ~390 - 2250 (1.5 times more reactive than 1,4-dioxane-2,3-dione) | nih.gov |
Applications of 1,1 Oxalyldiimidazole in Organic Synthesis
Carboxylic Acid Functionalization
The core function of 1,1'-Oxalyldiimidazole in the context of carboxylic acid chemistry is its role as an activating agent. The reaction of a carboxylic acid with ODI leads to the formation of a 1-acylimidazole intermediate. This intermediate is significantly more reactive towards nucleophiles than the original carboxylic acid, facilitating a range of functional group transformations.
This compound provides a convenient method for the one-pot synthesis of carboxylic acid anhydrides from their corresponding carboxylic acids. researchgate.net This transformation is particularly useful as anhydrides are themselves important acylating agents in organic synthesis. nih.gov The reaction generally proceeds under mild conditions and offers good yields for a variety of substrates.
The process involves the reaction of a carboxylic acid with this compound, which activates the carboxyl group. A subsequent reaction with another equivalent of the carboxylic acid or its carboxylate salt leads to the formation of the symmetric anhydride (B1165640). This method avoids the use of harsher reagents that are sometimes employed for anhydride synthesis. nih.gov
Table 1: Synthesis of Carboxylic Anhydrides using this compound
| Carboxylic Acid | Product Anhydride | Yield (%) | Reference |
|---|---|---|---|
| Benzoic Acid | Benzoic Anhydride | High | researchgate.net |
| Phenylacetic Acid | Phenylacetic Anhydride | High | researchgate.net |
Esterification of carboxylic acids can be efficiently achieved using this compound as a condensing agent. jst.go.jp The methodology is applicable to a wide range of aliphatic, aromatic, and heteroaromatic carboxylic acids. The reaction proceeds by the initial formation of a 1-acylimidazole intermediate upon treatment of the carboxylic acid with ODI in a suitable solvent, such as acetonitrile (B52724). This activated intermediate then readily undergoes alcoholysis when an alcohol is introduced, yielding the desired ester. jst.go.jp
The reactions are typically carried out under mild conditions, often at temperatures around 40°C, and can be completed within a relatively short timeframe. jst.go.jp This method serves as a valuable alternative to other esterification protocols, particularly when sensitive functional groups are present in the substrates. oup.com
Table 2: Esterification of Carboxylic Acids using this compound
| Carboxylic Acid | Alcohol | Ester Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| Phenylacetic Acid | Benzyl Alcohol | Benzyl phenylacetate | 95 | MeCN, 40°C, 40 min | jst.go.jp |
| Benzoic Acid | Ethanol | Ethyl benzoate | 92 | MeCN, 40°C, 40 min | jst.go.jp |
| 3-Pyridinecarboxylic Acid | Methanol | Methyl 3-pyridinecarboxylate | 85 | MeCN, 40°C, 40 min | jst.go.jp |
The formation of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, and this compound is an effective reagent for promoting this reaction. jst.go.jp Similar to esterification, the process involves the activation of the carboxylic acid as a 1-acylimidazole, which then undergoes aminolysis upon the addition of an amine.
In the field of peptide chemistry, the mild reaction conditions offered by this compound make it a suitable reagent for the synthesis of dipeptides with minimal risk of racemization. N-protected α-amino acids can be activated with ODI and subsequently coupled with an α-amino acid ester to form the corresponding dipeptide. tcichemicals.com
The procedure typically involves cooling a solution of the N-protected α-amino acid in a solvent like acetonitrile, followed by the addition of this compound. tcichemicals.com After a period of stirring to allow for the formation of the activated intermediate, a mixture of the α-amino acid ester hydrochloride and a base, such as triethylamine (B128534), is added. tcichemicals.com The dipeptide product can then be isolated in good yield after a standard work-up procedure. tcichemicals.com For instance, the coupling of Boc-glycine with phenylalanine methyl ester using ODI can achieve a 90% yield.
Table 3: Dipeptide Synthesis using this compound
| N-Protected Amino Acid | Amino Acid Ester | Dipeptide Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| Z-Gly | Gly-OEt·HCl | Z-Gly-Gly-OEt | 88 | MeCN, rt, 2.5 h | jst.go.jp |
| Z-Phe | Gly-OEt·HCl | Z-Phe-Gly-OEt | 85 | MeCN, rt, 2.5 h | jst.go.jp |
| Boc-Gly | Phe-OMe·HCl | Boc-Gly-Phe-OMe | 90 | MeCN, 40°C, 1-2 h |
Beyond peptide synthesis, this compound facilitates the general synthesis of amides from a variety of carboxylic acids and amines. jst.go.jp The reaction is versatile, accommodating aliphatic, aromatic, and heteroaromatic carboxylic acids, as well as various primary and secondary amines. The process is efficient and typically provides high yields of the corresponding amides.
Table 4: General Amide Synthesis using this compound
| Carboxylic Acid | Amine | Amide Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| Phenylacetic Acid | Benzylamine | N-Benzyl-2-phenylacetamide | 98 | MeCN, 40°C, 40 min | jst.go.jp |
| Benzoic Acid | Aniline | N-Phenylbenzamide | 96 | MeCN, 40°C, 40 min | jst.go.jp |
| Acetic Acid | Cyclohexylamine | N-Cyclohexylacetamide | 94 | MeCN, 40°C, 40 min | jst.go.jp |
The activation of carboxylic acids by this compound also enables the synthesis of thioesters. jst.go.jp Following the formation of the 1-acylimidazole intermediate, the introduction of a thiol leads to the formation of the corresponding thioester through thioalcoholysis. This method provides a straightforward route to thioesters, which are valuable intermediates in various organic transformations. The reaction proceeds under mild conditions, making it compatible with a range of functional groups.
Table 5: Thioester Synthesis using this compound
| Carboxylic Acid | Thiol | Thioester Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| Benzoic Acid | Benzylthiol | S-Benzyl benzothioate | 90 | MeCN, 40°C, 40 min | jst.go.jp |
| Phenylacetic Acid | Ethanethiol | S-Ethyl 2-phenylethanethioate | 92 | MeCN, 40°C, 40 min | jst.go.jp |
Amidation Reactions using this compound
Role as a Condensing Agent in Organic Reactions
This compound (ODI) serves as an effective condensing agent in a variety of organic reactions, most notably in the formation of amides and esters from carboxylic acids. jst.go.jp Its primary function is to activate the carboxyl group of a carboxylic acid, thereby facilitating nucleophilic attack by an alcohol or an amine.
The mechanism of action involves the reaction of the carboxylic acid with this compound to form a highly reactive 1-acylimidazole intermediate. This intermediate is significantly more susceptible to nucleophilic substitution than the original carboxylic acid. Subsequent reaction of this activated intermediate with an amine leads to the formation of an amide bond (aminolysis), while reaction with an alcohol yields an ester (alcoholysis). This method is recognized for its mild reaction conditions and efficiency, making ODI a valuable tool for synthesizing carboxylic acid derivatives, including dipeptides. jst.go.jp
Utilization in the Synthesis of Specific Organic Molecules
Beyond its general role as a condensing agent, this compound has been employed in the targeted synthesis of specific classes of organic compounds.
Synthesis of Cyclic Oxalate (B1200264) Esters
Research has demonstrated that this compound is a particularly useful reagent for the synthesis of cyclic oxalate esters from 1,2-glycols. The reaction involves the cyclocondensation of the glycol with the oxalyl group of ODI. In some cases, using this compound is advantageous over other methods, such as those using oxalyl chloride with bases like triethylamine, as it can lead to the exclusive formation of the desired cyclic oxalate, avoiding the production of polymeric byproducts.
Table 1: Synthesis of Cyclic Oxalate Esters using this compound
| Reactant (Glycol) | Reagent | Product |
| 1,2-Glycols | This compound | Cyclic Oxalate Esters |
Preparation of Oxalic Acid Amides
A key application of this compound is in the preparation of oxalic acid amides, also known as oxamides. A developed procedure involves the direct reaction of ODI with aliphatic amines to produce the corresponding N,N'-disubstituted oxamides. butlerov.com This method has been successfully used to synthesize a range of new compounds. For instance, the reaction of this compound with octylamine, dodecylamine, and octadecylamine (B50001) yields N,N'-dioctylethanediamide, N,N'-didodecyl ethanediamide, and N,N'-dioctadecyl ethanediamide, respectively. butlerov.com
Furthermore, the reactivity of this compound extends to dicarboxylic acids. Its reaction with succinic acid has been shown to produce N,N'-succinyldiimidazole. butlerov.com The structures of these synthesized compounds have been confirmed using IR and 1H NMR spectroscopy. butlerov.com
Table 2: Preparation of Oxalic Acid Amides and Related Compounds
| Reactant 1 | Reactant 2 | Product | Reference |
| This compound | Octylamine | N,N'-dioctylethanediamide | butlerov.com |
| This compound | Dodecylamine | N,N'-didodecyl ethanediamide | butlerov.com |
| This compound | Octadecylamine | N,N'-dioctadecyl ethanediamide | butlerov.com |
| This compound | Succinic acid | N,N'-succinyldiimidazole | butlerov.com |
Catalytic Roles and Coordination Chemistry of 1,1 Oxalyldiimidazole
1,1'-Oxalyldiimidazole as a Reagent for Chemiluminescence
This compound is a key component in peroxyoxalate chemiluminescence (PO-CL) systems, which are renowned for their high quantum yields and sensitivity, making them suitable for trace analysis. The fundamental mechanism of PO-CL involves the reaction of an oxalate (B1200264) derivative, in this case, ODI, with an oxidizing agent, typically hydrogen peroxide (H₂O₂), in the presence of a fluorophore. This reaction generates a high-energy intermediate, which then excites the fluorophore, leading to the emission of light as the fluorophore returns to its ground state.
The reaction is initiated by the base-catalyzed substitution of a hydrogen peroxide molecule for an imidazole (B134444) group in ODI, forming an imidazoyl peracid intermediate (Im(CO)₂OOH). wikipedia.org This intermediate is central to the light-emitting pathway. The subsequent decomposition of this peracid, often through cyclization, produces a highly energetic species, proposed to be 1,2-dioxetanedione, which is capable of exciting a fluorescent molecule via the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. wikipedia.orgiitkgp.ac.in
The efficiency and kinetics of the ODI-based chemiluminescence can be influenced by various factors, including the concentrations of ODI, hydrogen peroxide, and any catalysts present. wikipedia.org Imidazole itself has been shown to catalyze the reaction of oxalate esters with hydrogen peroxide, leading to the formation of ODI as an intermediate. wikipedia.orgresearchgate.net The choice of solvent also plays a crucial role in the reaction kinetics and quantum yield.
The high sensitivity of the ODI-CL system has been harnessed in various analytical applications, particularly for the determination of low concentrations of hydrogen peroxide. researchgate.net This has been effectively demonstrated in flow injection analysis (FIA) systems. researchgate.netuio.no Furthermore, its application has been extended to immunoassays, where it serves as a detection method for multiple biomarkers simultaneously by coupling with enzyme-linked reactions that produce fluorescein (B123965) and resorufin, which then act as the luminescent reporters in the ODI-CL reaction. ucy.ac.cy This dual-analyte detection capability highlights the versatility of ODI in modern analytical techniques. ucy.ac.cy Additionally, ODI-based chemiluminescent biosensors have been developed for the rapid quantification of pathogens like Vibrio parahaemolyticus. mdpi.com
Table 1: Applications of this compound in Chemiluminescence
| Application Area | Description | Key Findings |
| Analytical Chemistry | Determination of low concentrations of hydrogen peroxide. | Utilized in flow injection analysis (FIA) for sensitive H₂O₂ detection. researchgate.netuio.no |
| Immunoassays | Simultaneous detection of multiple biomarkers. | Enabled dual-analyte quantification by generating distinct chemiluminescent signals from different enzyme-produced fluorophores. ucy.ac.cy |
| Biosensors | Rapid quantification of pathogens. | A biosensor using ODI-CL in combination with graphene oxide and hairpin aptamers was developed for the detection of Vibrio parahaemolyticus. mdpi.com |
Role in the Formation of Coordination Complexes
Beyond its role in chemiluminescence, this compound is a valuable precursor and ligand in the synthesis of various coordination complexes. Its ability to react with metal ions and other organic molecules leads to the formation of diverse structures, including one-dimensional coordination polymers and intricate Schiff base complexes.
While the direct use of intact this compound as a primary building block in the conventional synthesis of robust, porous Metal-Organic Frameworks (MOFs) is not extensively documented, its decomposition under specific reaction conditions provides a novel route to coordination polymers. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net
A notable example of ODI's role in this area is its use in the synthesis of a one-dimensional copper(II) coordination polymer, [Cu(ox)(Him)₂]n (where Him = neutral imidazole and ox²⁻ = oxalate). ucy.ac.cy In this synthesis, this compound undergoes hydrolytic decomposition in the presence of a copper(II) source. This decomposition serves as an in-situ source of both oxalate and imidazole ligands, which then coordinate with the copper ions to form the 1D chain structure. ucy.ac.cy This approach demonstrates the potential of using reactive ligands like ODI as precursors for generating the necessary components for coordination polymer formation, thereby offering an alternative synthetic strategy in the field of crystal engineering.
This compound serves as a versatile starting material for the synthesis of Schiff base ligands. Schiff bases are compounds containing a carbon-nitrogen double bond (imine) and are widely used as ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions.
The reaction of this compound with primary amines, such as o-phenylenediamine (B120857) or 1,3-diaminopropane, leads to the formation of tetradentate Schiff base ligands. iitkgp.ac.in This condensation reaction typically occurs via an in-situ method where a metal ion, such as vanadyl (VO²⁺), acts as a template, directing the formation of the Schiff base around the metal center. iitkgp.ac.in The resulting Schiff base ligands can then coordinate to the metal ion.
A significant application of the Schiff bases derived from this compound is in the formation of oxovanadium(IV) (VO²⁺) complexes. iitkgp.ac.in These complexes are of interest due to the biological relevance of vanadium and the diverse coordination chemistry it exhibits.
In a typical synthesis, this compound is reacted with an aromatic or aliphatic diamine in the presence of a vanadyl salt, such as vanadyl sulfate. iitkgp.ac.in The vanadyl ion acts as a kinetic template, facilitating the condensation reaction to form a tetradentate Schiff base that coordinates to the VO²⁺ center. iitkgp.ac.inresearchgate.net The resulting complexes often exhibit a square pyramidal geometry, with the Schiff base ligand occupying the four equatorial positions and the oxo group in the axial position. iitkgp.ac.in
These oxovanadium(IV) Schiff base complexes have been characterized using various spectroscopic techniques, including IR, ESR, and electronic spectroscopy, as well as magnetic susceptibility measurements. iitkgp.ac.inresearchgate.net The infrared spectra of these complexes show characteristic bands for the C=N stretching of the imine group and the V=O stretching of the vanadyl ion. iitkgp.ac.in The electronic spectra typically display d-d transitions characteristic of the d¹ configuration of the V(IV) center in a square pyramidal environment. iitkgp.ac.in
Further reactions of these initial Schiff base complexes with β-diketones can lead to the formation of macrocyclic oxovanadium(IV) complexes. iitkgp.ac.in This demonstrates the utility of this compound as a foundational building block for constructing more complex and elaborate coordination architectures.
Table 2: Characterization Data for an Exemplary Oxovanadium(IV) Schiff Base Complex
| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μeff, B.M.) | Key IR Bands (cm⁻¹) |
| [VO(L)]SO₄ (L = Schiff base from ODI and o-phenylenediamine) | 80-110 | ~1.73 | ~1620 (C=N), ~970 (V=O) |
Note: The data presented are generalized from typical findings in the literature. iitkgp.ac.inresearchgate.net
Analytical and Spectroscopic Characterization in Research on 1,1 Oxalyldiimidazole
Spectroscopic Techniques for Structural Elucidation of 1,1'-Oxalyldiimidazole and its Reaction Products
Spectroscopic techniques are indispensable in the study of this compound, providing detailed information about its molecular structure and the transformations it undergoes during chemical reactions.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.
Key characteristic absorption bands for N-acylimidazoles, including this compound, are found in the carbonyl stretching region. The presence of two carbonyl groups in the oxalyl bridge, flanked by the imidazole (B134444) rings, gives rise to strong absorption bands. The exact position of these bands can be influenced by the electronic environment and the conformation of the molecule.
Expected IR Absorption Bands for this compound:
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 1700-1750 | C=O stretching | Amide carbonyl |
| 1500-1600 | C=N stretching | Imidazole ring |
| 1400-1500 | C=C stretching | Imidazole ring |
| 1200-1300 | C-N stretching | Imidazole ring |
Note: The exact frequencies can vary based on the sample preparation method and the physical state of the compound.
In studies of its reaction products, such as when this compound is used as an activating agent for carboxylic acids, IR spectroscopy can be employed to monitor the disappearance of the characteristic carbonyl bands of the starting material and the appearance of new bands corresponding to the newly formed amide or ester products.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound in solution. Both ¹H NMR and ¹³C NMR provide valuable information about the connectivity and chemical environment of the atoms within the molecule.
In the ¹H NMR spectrum of this compound, the protons on the imidazole rings are expected to exhibit distinct chemical shifts. Due to the symmetry of the molecule, specific patterns of signals are anticipated. The chemical shifts are influenced by the electron-withdrawing effect of the oxalyl group.
Predicted ¹H NMR Chemical Shifts for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) |
| H-2 (imidazole) | 8.0 - 8.5 |
| H-4 (imidazole) | 7.0 - 7.5 |
| H-5 (imidazole) | 7.5 - 8.0 |
Note: Predicted values are based on data for imidazole and related N-acylimidazoles in a deuterated solvent like CDCl₃.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the oxalyl bridge and the carbons of the imidazole rings. The chemical shift of the carbonyl carbon is particularly diagnostic and is expected to appear significantly downfield.
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (oxalyl) | 160 - 170 |
| C-2 (imidazole) | 135 - 140 |
| C-4 (imidazole) | 125 - 130 |
| C-5 (imidazole) | 115 - 120 |
Note: Predicted values are based on data for related imidazole and oxamide (B166460) compounds.
NMR spectroscopy is also instrumental in characterizing the products of reactions involving this compound. For instance, in peptide synthesis, the formation of a new amide bond can be confirmed by the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the coupled amino acid residues.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. While the imidazole ring itself has UV absorption, the conjugation with the oxalyl group in this compound is expected to influence its absorption spectrum.
The primary application of UV-Vis spectroscopy in the context of this compound is often not for direct structural elucidation but rather for monitoring reactions. For example, it is a key technique in studies of peroxyoxalate chemiluminescence, where this compound is a crucial reagent. The kinetics of the chemiluminescent reaction can be followed by monitoring the change in absorbance at a specific wavelength over time.
The UV-Vis spectrum of this compound is expected to show absorption maxima in the UV region, characteristic of π → π* transitions within the imidazole rings and the carbonyl groups.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. This compound itself is a diamagnetic molecule with no unpaired electrons and therefore does not produce an ESR signal.
However, ESR spectroscopy can be a valuable tool for studying reaction mechanisms involving this compound where radical intermediates may be formed. For instance, in certain oxidation or reduction reactions, radical cations or anions of the imidazole moiety could potentially be generated. ESR studies on imidazole and its derivatives have shown that radical species can be produced, and their electronic structure can be investigated by analyzing the hyperfine coupling constants in the ESR spectrum. While direct ESR studies on this compound are not commonly reported, the technique remains relevant for investigating potential radical pathways in its reactions.
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound and its reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for both qualitative and quantitative analysis.
A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of imidazole-containing compounds would likely employ a C18 stationary phase. The mobile phase would be a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The choice of mobile phase composition and gradient can be optimized to achieve good separation of this compound from its starting materials, impurities, and reaction products.
Example HPLC Method Parameters for Analysis of Imidazole Derivatives:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a buffer (e.g., phosphate (B84403) or acetate) |
| Detection | UV at a wavelength corresponding to an absorbance maximum of the analyte |
| Flow Rate | 1.0 mL/min |
Silica (B1680970) gel column chromatography is also commonly used for the purification of this compound on a preparative scale. A solvent system of appropriate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes, can be used to elute the compound from the silica gel, separating it from less polar and more polar impurities.
Kinetic Studies and Reaction Monitoring Techniques
Understanding the reaction kinetics of this compound is crucial for its application as a reagent. Techniques that allow for real-time monitoring of reaction progress are vital for these studies.
The hydrolysis of this compound is a key reaction to consider, as the compound's stability in the presence of water will affect its shelf-life and utility in aqueous or protic environments. Kinetic studies of the hydrolysis of similar compounds, such as 1,1'-oxalyldibenzotriazole, have been performed by monitoring the change in the concentration of the reactant over time, often using UV-Vis spectroscopy or HPLC. researchgate.net The reaction rate is typically studied under various conditions of pH and temperature to determine the rate law and activation parameters.
In its application in peroxyoxalate chemiluminescence, this compound reacts with hydrogen peroxide and a fluorophore to produce light. The kinetics of this light-producing reaction can be monitored using a luminometer, which measures the intensity of the emitted light as a function of time. This allows for the determination of the reaction rate constants and the elucidation of the reaction mechanism.
Spectroscopic techniques such as in-situ IR and NMR can also be employed for real-time reaction monitoring. These methods provide detailed structural information about the species present in the reaction mixture at any given time, allowing for the identification of intermediates and the determination of their concentration profiles.
Stopped-Flow Technique in Kinetic Investigations
The stopped-flow technique is a powerful method for studying the kinetics of fast reactions in solution, making it highly suitable for investigating the transient nature of this compound. photophysics.comkintekcorp.com This method involves the rapid mixing of reactant solutions, after which the flow is abruptly stopped, and the subsequent reaction is monitored in an observation cell, typically using spectroscopic methods like UV-Vis absorbance or fluorescence spectroscopy. kintekcorp.comhud.ac.uk
Furthermore, the stopped-flow method has been applied to study the kinetics of the imidazole-catalyzed peroxyoxalate chemiluminescence reaction, where ODI is a key intermediate. acs.org The technique allows for the measurement of chemiluminescence intensity profiles over time, providing insights into the sequential reaction steps involving the formation of ODI and its subsequent reaction with hydrogen peroxide. acs.org
Pseudo-First-Order Rate Constant Measurements
In kinetic studies of reactions involving multiple reactants, pseudo-first-order conditions are often employed to simplify the rate law and facilitate the determination of rate constants. geeksforgeeks.orgamazonaws.comutexas.edu This is achieved by having the concentration of one reactant in large excess compared to the others, so its concentration remains effectively constant throughout the reaction. amazonaws.comutexas.edu The observed rate constant under these conditions is referred to as the pseudo-first-order rate constant (k_obs).
The determination of pseudo-first-order rate constants has been a key component in the kinetic analysis of reactions leading to the formation of this compound. nih.govacs.org For the reaction of imidazole with TCPO and DNPO, pseudo-first-order rate constants were determined as a function of imidazole concentration over a range of temperatures. nih.gov These measurements were obtained by fitting the changes in absorbance over time. nih.gov
Similarly, in the investigation of the imidazole-catalyzed peroxyoxalate reaction, pseudo-first-order rate constants were derived from chemiluminescence intensity versus time profiles. acs.org These experiments were conducted under conditions where either imidazole and hydrogen peroxide were in large excess compared to the oxalate (B1200264) ester (TCPO), or where imidazole was in large excess relative to both TCPO and hydrogen peroxide. acs.org Such measurements are crucial for dissecting the complex reaction mechanism and understanding the role of each reactant in the formation and consumption of the ODI intermediate. acs.org
The following table summarizes the observed dependencies and activation energies derived from pseudo-first-order rate constant measurements in the reaction of imidazole with different oxalate esters to form this compound.
| Oxalate Ester | Dependence on Imidazole Concentration | Observed Activation Energy (kJ/mol) |
| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Second-order | -6.2 ± 0.3 |
| Bis(2,4-dinitrophenyl) oxalate (DNPO) | First-order | 12.0 ± 0.6 |
Computational and Theoretical Studies on 1,1 Oxalyldiimidazole
Molecular Modeling of Reactivity and Intermediates
Molecular modeling is a cornerstone for deciphering the reactivity of 1,1'-Oxalyldiimidazole and characterizing the fleeting intermediates that dictate its reaction pathways. ODI is a versatile reagent used for carbonylation reactions, such as the formation of amides, esters, and thioesters from carboxylic acids, as well as in sensitive chemiluminescence detection systems. The common thread in these applications is the formation of highly reactive intermediates.
A key intermediate in its role as a coupling reagent is the acylimidazole . The reaction mechanism involves the activation of a carboxylic acid, which attacks the electrophilic carbonyl carbon of ODI. This leads to the expulsion of an imidazole (B134444) anion and the formation of an N-acylimidazolium species, which is then susceptible to nucleophilic attack by amines or alcohols to form the desired amide or ester. Molecular modeling can visualize the structures of these acylimidazole intermediates, helping to explain their high reactivity.
In the context of peroxyoxalate chemiluminescence, kinetic studies suggest that ODI is itself an intermediate formed from the imidazole-catalyzed reaction of oxalate (B1200264) esters with hydrogen peroxide. researchgate.netrsc.org The subsequent reaction of ODI with hydrogen peroxide is initiated by a base-catalyzed substitution, forming a crucial imidazoyl peracid (Im(CO)₂OOH) intermediate. researchgate.net Molecular modeling helps to conceptualize the structure of this peracid and its subsequent transformations, which are central to the emission of light. The modeling of these intermediates is critical for understanding how ODI facilitates reactions via the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. researchgate.net
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide quantitative data on the electronic structure and energetics of this compound, which fundamentally govern its reactivity. physchemres.orgresearchgate.net These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as molecular orbital energies and charge distributions. physchemres.orgnih.govseejph.com
The electronic structure of ODI is characterized by the electron-withdrawing nature of the two carbonyl groups and the imidazole rings. This creates significant positive partial charges on the carbonyl carbons, making them highly susceptible to nucleophilic attack. The imidazole moieties are excellent leaving groups, further enhancing the reactivity of the molecule. rsc.org
Frontier Molecular Orbital (FMO) Theory is a powerful conceptual tool derived from quantum calculations that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org For ODI, the LUMO is expected to be localized on the π* orbitals of the dicarbonyl system, making it the primary site for attack by nucleophiles (which donate electrons from their HOMO). youtube.comrsc.org Conversely, the HOMO would be associated with the lone pairs on the nitrogen atoms of the imidazole rings. libretexts.orgrsc.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.
While specific DFT calculation data for this compound is not abundant in publicly accessible literature, calculations on related imidazole derivatives and general principles of electronic structure provide a robust framework for understanding its properties. physchemres.orgnih.govpreprints.orgrsc.org Below is a table illustrating the types of data that can be generated from such calculations, using representative values for a generic small organic molecule for illustrative purposes.
Table 1: Representative Output from Quantum Chemical Calculations
| Calculated Property | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to reactivity. | 5.3 eV |
| Mulliken Charge on Carbonyl Carbon | Calculated partial charge on the carbon atom of the C=O group. | +0.45 e |
| Dipole Moment | Measure of the net molecular polarity. | 2.5 Debye |
Note: The values in this table are illustrative and not specific experimental or calculated data for this compound.
Simulation of Reaction Pathways Involving this compound
Simulation of reaction pathways allows for a dynamic and energetic mapping of a chemical transformation, from reactants to products, via transition states and intermediates. researchgate.net Such simulations are crucial for understanding complex, multi-step mechanisms involving this compound.
For peptide coupling reactions, simulations can model the entire process: the initial activation of a carboxylic acid by ODI, the formation of the N-acylimidazolium intermediate, and the subsequent nucleophilic attack by an amino acid ester. uni-kiel.deresearchgate.nettcichemicals.combachem.com These simulations can calculate the activation energies for each step, identifying the rate-determining step and providing a rationale for the observed reaction rates and conditions. They can also explore potential side reactions, such as racemization, helping to devise strategies to minimize them. uni-kiel.de
In the peroxyoxalate chemiluminescence reaction, kinetic modeling and simulation have been instrumental in distinguishing between different reaction pathways. researchgate.netresearchgate.net For example, simulations based on kinetic data have elucidated how the imidazoyl peracid intermediate (Im(CO)₂OOH) can decay through competing pathways. researchgate.net One pathway involves cyclization to form a high-energy intermediate (likely a 1,2-dioxetanedione derivative) that excites a fluorophore, leading to light emission. researchgate.net A competing pathway can involve reaction with another molecule, such as hydrogen peroxide, which may reduce the quantum yield of the chemiluminescence. researchgate.net
Green Chemistry Principles and Sustainable Synthesis with 1,1 Oxalyldiimidazole
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.comchembam.com A higher atom economy signifies a more sustainable process with less waste generation. savemyexams.com The formula for calculating atom economy is:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com
In the context of 1,1'-Oxalyldiimidazole, its primary application is as a coupling reagent to facilitate the formation of amides, esters, and thioesters from carboxylic acids. In these reactions, ODI activates the carboxylic acid, which then reacts with a nucleophile (an amine, alcohol, or thiol). The main byproducts of this activation step are two molecules of imidazole (B134444) and carbon dioxide and carbon monoxide which are released after the reaction cascade.
Let's consider a representative amide formation reaction: the reaction of a generic carboxylic acid (R-COOH) with a generic primary amine (R'-NH₂) using this compound.
Reaction: R-COOH + R'-NH₂ + C₈H₆N₄O₂ (ODI) → R-CONH-R' + 2 C₃H₄N₂ (Imidazole) + CO₂ + CO
Table 1: Atom Economy Calculation for a Representative Amide Synthesis
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Acetic Acid | C₂H₄O₂ | 60.05 | Carboxylic Acid |
| Ethylamine | C₂H₇N | 45.08 | Amine |
| This compound | C₈H₆N₄O₂ | 190.16 | Coupling Reagent |
| Desired Product | |||
| N-Ethylacetamide | C₄H₉NO | 87.12 | Amide |
| Byproducts | |||
| Imidazole | C₃H₄N₂ | 68.08 (x2) | Leaving Group |
| Carbon Dioxide | CO₂ | 44.01 | Decomposition Product |
| Carbon Monoxide | CO | 28.01 | Decomposition Product |
| Atom Economy Calculation | |||
| Total Mass of Reactants | 295.29 | ||
| Atom Economy | 29.50% |
This interactive table demonstrates the calculation of atom economy for a specific reaction. The low atom economy highlights the importance of byproduct recovery and recycling in improving the green credentials of such reactions.
Solvent Selection and Green Solvents in this compound Chemistry
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. lu.se The ideal green solvent should be non-toxic, biodegradable, and sourced from renewable feedstocks. rgdiscovery.com
Reactions involving this compound are typically carried out in common organic solvents such as acetonitrile (B52724), N,N-dimethylformamide (DMF), and dichloromethane (B109758) (DCM). quinoline-thiophene.com However, many of these conventional solvents are classified as hazardous. lu.seresearchgate.net For example, DMF and N-methylpyrrolidone (NMP), frequently used in peptide synthesis where ODI is a valuable reagent, are considered Substances of Very High Concern (SVHC) due to their reproductive toxicity. lu.seresearchgate.net
The growing emphasis on sustainable chemistry has spurred research into greener alternatives for these applications. Several promising green solvents have been identified and evaluated for peptide synthesis, a field highly relevant to ODI's function as a coupling agent. These include:
N-Butylpyrrolidinone (NBP): Structurally similar to NMP but is non-toxic and biodegradable, showing comparable performance to DMF in peptide synthesis. rgdiscovery.com
Cyrene (dihydrolevoglucosenone): A bio-based solvent derived from cellulose.
2-Methyltetrahydrofuran (2-Me-THF): A solvent derived from renewable resources with a more favorable environmental profile than its non-methylated counterpart, THF. lu.se
Ethyl Acetate (B1210297) (EtOAc): A less toxic and more environmentally benign solvent. lu.se
N-formylmorpholine (NFM) / Anisole Mixture: This combination has been proposed as a versatile green solvent system for solid-phase peptide synthesis. rsc.org
The adoption of these greener solvents in reactions mediated by this compound would significantly enhance their sustainability. Further research is needed to fully evaluate the performance of ODI in these alternative solvent systems, but the potential to replace hazardous solvents represents a major step forward in the greening of these chemical transformations.
Table 2: Comparison of Conventional and Green Solvents for Amide/Peptide Synthesis
| Solvent | Type | Key Considerations |
| Dichloromethane (DCM) | Conventional | Carcinogenic concerns, environmental persistence. lu.se |
| N,N-Dimethylformamide (DMF) | Conventional | Reprotoxic, classified as a Substance of Very High Concern (SVHC). lu.seresearchgate.net |
| Acetonitrile | Conventional | Toxic, byproduct of acrylonitrile (B1666552) production. |
| N-Butylpyrrolidinone (NBP) | Green Alternative | Non-toxic, biodegradable, effective replacement for DMF/NMP. rgdiscovery.com |
| 2-Methyltetrahydrofuran (2-Me-THF) | Green Alternative | Bio-based, lower toxicity than THF. lu.se |
| Ethyl Acetate | Green Alternative | Lower toxicity, readily biodegradable. lu.se |
This interactive table allows for a comparison of the properties of different solvents, highlighting the advantages of green alternatives.
Reduction of Hazardous Byproducts and Waste Minimization
The first principle of green chemistry is the prevention of waste. jetir.org This involves designing chemical syntheses to minimize or eliminate the generation of waste products. In the context of this compound chemistry, waste reduction can be approached from two main perspectives: the synthesis of ODI itself and its application in subsequent reactions.
When ODI is used as a coupling reagent, the primary byproduct is imidazole. While not as hazardous as many other chemical byproducts, it still represents a waste stream. An ideal green process would involve the efficient recovery and recycling of the imidazole, thereby improving the atom economy and reducing waste. The volatile nature of imidazole could potentially facilitate its removal and purification for reuse.
Another strategy for waste minimization is the adoption of process intensification techniques such as flow chemistry. Continuous flow processes can offer better control over reaction parameters, leading to higher yields and selectivity, and can also facilitate easier separation and recycling of byproducts and catalysts. rsc.org The application of flow chemistry to ODI-mediated reactions could further enhance their green credentials.
Emerging Research and Future Directions for 1,1 Oxalyldiimidazole
Development of Novel 1,1'-Oxalyldiimidazole-Based Reagents
The inherent reactivity of this compound, primarily as an activator for carboxylic acids, has spurred research into developing new, related reagents with tailored properties. oup.com These efforts aim to enhance reaction efficiency, substrate scope, and introduce novel functionalities for complex molecule synthesis.
A notable area of development is the synthesis of structural analogs by replacing the imidazole (B134444) moiety with other azoles. For instance, 1,1'-oxalyldi(1,2,4-triazole) has been developed and utilized as a condensing reagent alongside ODI. jst.go.jpscispace.com Research has shown that both reagents effectively convert aliphatic, aromatic, and heteroaromatic carboxylic acids into their corresponding 1-acylazole intermediates. These intermediates are highly susceptible to aminolysis or alcoholysis, facilitating the efficient synthesis of a wide range of amides, esters, and thioesters, including dipeptides. jst.go.jp The development of such analogs provides chemists with a toolkit of activators, allowing them to select the optimal reagent based on the specific requirements of the substrate and desired product.
Furthermore, ODI itself is a crucial reagent in the synthesis of complex heterocyclic structures. It facilitates cyclization reactions under mild conditions to produce compounds like 1,4-benzodiazepine-2,3,5-triones , which are of interest in medicinal chemistry. By controlling reaction parameters such as stoichiometry and time, researchers can minimize competing pathways and achieve high yields of the desired heterocyclic products. The use of ODI has also been documented in the synthesis of novel cephem compounds, which are core structures in a class of antibiotics, highlighting its role in creating biologically active molecules. google.com
Future research in this area is expected to focus on creating a broader library of ODI-based reagents with varied electronic and steric properties. This could involve introducing different substituents on the imidazole rings or exploring a wider range of azole-based leaving groups. The goal is to develop highly specialized reagents for challenging synthetic transformations, such as macrocyclization and the synthesis of complex natural products.
Exploration of New Catalytic Applications
While this compound is primarily known as a stoichiometric reagent, its derivatives are finding new roles in the realm of catalysis. A significant emerging application is the use of ODI as a precursor for designing ligands in coordination chemistry and catalysis. bibliomed.org
Research has demonstrated that ODI can be used to synthesize Schiff base ligands. bibliomed.org Schiff bases are a versatile class of ligands capable of stabilizing various metals in different oxidation states, forming complexes with significant catalytic activity in reactions like oxidation and polymerization. chemijournal.comrsc.org In one reported pathway, ODI is reacted with an aromatic diamine, such as o-phenylenediamine (B120857), to form a tetradentate Schiff base ligand in situ. This ligand then coordinates with a metal ion, like oxovanadium(IV), which acts as a template to facilitate the reaction and form a stable, square pyramidal complex. bibliomed.org The resulting metallo-organic complexes exhibit redox activity, confirmed by techniques like cyclic voltammetry, making them promising candidates for catalytic applications. The versatility of this approach allows for the synthesis of a variety of macrocyclic complexes by further reacting the initial Schiff base with different diketones. bibliomed.org
The development of these Schiff base complexes from ODI opens up avenues for new catalytic systems. The ability to tune the electronic and steric properties of the ligand by choosing different starting materials could lead to highly selective and efficient catalysts for a range of organic transformations. chemijournal.comsamipubco.com Future work will likely explore the catalytic efficacy of these ODI-derived complexes in various reactions, such as asymmetric synthesis, oxidation of organic pollutants, and polymerization reactions.
Advanced Materials Synthesis Utilizing this compound Precursors
A particularly exciting and recent development for this compound is its application as a precursor or additive in the synthesis of advanced materials. Its unique chemical properties are being leveraged to create materials with enhanced performance characteristics, most notably in the field of energy storage.
In a groundbreaking study, ODI was introduced as a functional electrolyte additive for high-performance lithium-ion batteries (LIBs). acs.orgnih.govresearchgate.net Specifically, it was used in LiNi₀.₈Co₀.₁Mn₀.₁O₂/graphite (NCM811) batteries, which are known for their high specific capacity but can suffer from performance degradation, especially at extreme temperatures. nih.govacs.org The research demonstrated that adding a small amount of ODI (optimally 0.1%) to the electrolyte leads to the formation of a stable and robust electrode/electrolyte interphase (CEI) film on the cathode. nih.govacs.org This ODI-derived film possesses low impedance, which facilitates charge transfer and Li⁺ diffusion. acs.orgacs.org
The results of this application are striking, as shown in the table below. The introduction of the ODI additive dramatically improves the battery's cycling stability and performance over a wide temperature range. acs.orgnih.govacs.org
Table 1: Performance Enhancement of NCM811/Graphite Batteries with ODI Additive
| Performance Metric | Condition | Standard Electrolyte | 0.1% ODI Electrolyte |
|---|---|---|---|
| Capacity Retention | 1200 cycles at 25°C | 51.95% | 93.18% |
| Capacity Retention | 500 cycles at 45°C | 0% | 75.89% |
| Capacity Retention | 300 cycles at -10°C | 48.51% | 95.54% |
Data sourced from He et al., ACS Applied Materials & Interfaces (2025). acs.orgnih.govacs.org
This work positions ODI and other imidazole-based compounds as a new class of functional additives for creating next-generation LIBs with improved durability and resilience. acs.orgresearchgate.net Beyond batteries, the ability of ODI to act as a linker in coordination chemistry also suggests potential for its use as a precursor in the synthesis of metal-organic frameworks (MOFs), a class of porous materials with applications in gas storage, separation, and catalysis. chemscene.com Future research will likely expand on the use of ODI in other energy storage systems and explore its role as a building block for novel porous and polymeric materials. mpg.de
Integration of this compound in Flow Chemistry and Automation
The rapid reaction kinetics of this compound, especially in peroxyoxalate chemiluminescence (POCL) systems, make it an ideal reagent for integration into automated flow chemistry platforms. acs.orgdiva-portal.org Flow injection analysis (FIA) systems, in particular, have benefited from the use of ODI to create highly sensitive and high-throughput analytical methods. acs.orgrsc.org
Automated flow systems enable precise control over reaction conditions, rapid mixing, and reproducible analysis, which are critical for quantitative applications. syrris.comd-nb.info In a typical ODI-based FIA system, streams of ODI, hydrogen peroxide, and a sample containing a fluorophore (or a substance that can be converted to one) are mixed in a flow cell. The resulting burst of light is measured by a detector, providing a highly sensitive signal proportional to the analyte's concentration. acs.org
This principle has been successfully applied to the development of a fieldable biosensor for quantifying acetylcholine , a key neurotransmitter. rsc.org In this system, a cascade of enzymatic reactions involving acetylcholinesterase and choline (B1196258) oxidase produces hydrogen peroxide, which is then detected using an ODI-CL flow system. rsc.org The method is rapid, accurate, and reproducible, with a low limit of detection of 0.14 µM. rsc.org Similarly, ODI-based CL detection has been coupled with high-performance liquid chromatography (HPLC) for the automated, post-column detection and quantification of C-21 ketosteroids in serum samples.
The future of ODI in this domain lies in its incorporation into more complex, miniaturized "lab-on-a-chip" and microfluidic systems. diva-portal.org The combination of ODI's efficient light-generating chemistry with the automation and low sample consumption of microfluidics promises the development of portable, point-of-care diagnostic devices and high-throughput screening platforms for drug discovery. syrris.com
Bioanalytical and Sensing Applications Beyond Chemiluminescence
While this compound is intrinsically linked to chemiluminescence, its most innovative bioanalytical applications use this property not as the end goal, but as a highly sensitive reporting mechanism within complex biological assays. mdpi.comnih.gov These applications go beyond simply detecting an analyte and instead integrate ODI into multi-step biosensing platforms that rely on specific biological recognition events.
A prime example is the development of enzyme-linked immunoassays (CLEIAs) that use ODI for signal amplification. These assays can be designed to detect specific biomarkers, such as influenza A virus, by immobilizing antibodies on a surface. The target biomarker is then captured and tagged with an enzyme that can catalyze a reaction to produce a fluorescent molecule. The ODI-CL system then detects this enzyme-generated product, allowing for highly sensitive quantification of the original biomarker. This strategy leverages the high specificity of antibody-antigen binding with the powerful signal amplification of both the enzyme and the subsequent chemiluminescent reaction.
This concept has been extended to the simultaneous detection of multiple biomarkers. In one such system, two different enzymes (alkaline phosphatase and horseradish peroxidase) were used to generate two different fluorescent products (fluorescein and resorufin) from their respective substrates. The ODI-CL reaction with this mixture produces a light emission spectrum with two distinct peaks, which can be deconvoluted to quantify both biomarkers from a single sample. rsc.orgacs.org
Table 2: Bioanalytical Systems Using ODI-CL as a Detection Module
| Analyte/System | Biological Recognition Step | ODI-CL Target | Key Finding |
|---|---|---|---|
| Acetylcholine | Enzymatic cascade (AChE, ChOx, HRP) | Resorufin (product of Amplex Red) | Fieldable, rapid biosensor with 0.14 µM LOD. rsc.org |
| C-21 Ketosteroids | HPLC separation of dansylated steroids | Dansylated steroid (fluorophore) | Automated, sensitive quantification in serum. |
| Multiple Biomarkers | Immuno-complexes with ALP and HRP enzymes | Fluorescein (B123965) and Resorufin (enzyme products) | Simultaneous quantification of multiple analytes in one sample. |
The future direction in this field is to move towards even more sophisticated integrated systems. While current advanced applications are still rooted in the chemiluminescent properties of ODI, its fundamental reactivity as a coupling agent could be explored for non-CL sensing. For example, ODI could be used to immobilize bioreceptors (like antibodies or DNA) onto sensor surfaces or to derivatize target molecules for electrochemical detection. These potential avenues would represent a true expansion of ODI's utility beyond its traditional role, opening up new frontiers in biosensor development.
Q & A
Basic Research Questions
Q. How is 1,1'-oxalyldiimidazole synthesized and characterized in laboratory settings?
- Methodological Answer : ODI is synthesized via nucleophilic substitution reactions between imidazole and activated oxalate esters (e.g., bis(2,4,6-trichlorophenyl) oxalate). The reaction releases substituted phenol and forms ODI, confirmed by UV-Vis spectroscopy (absorbance peaks at 245–345 nm) and <sup>13</sup>C-NMR for structural validation. Pseudo-first-order kinetics are used to monitor reaction progress . For purity, high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is recommended, with NMR integration ensuring >95% purity for novel compounds .
Q. What are the primary applications of ODI in chemiluminescence (CL)-based detection systems?
- Methodological Answer : ODI is a key reagent in peroxyoxalate CL systems, enabling sensitive detection of hydrogen peroxide (H2O2) and biomolecules. For example:
- H2O2 Detection : Flow-injection analysis (FIA) with ODI and lucigenin in basic solutions achieves a limit of detection (LOD) of 0.1 nM, optimized via pH and flow-rate adjustments .
- Virus Detection : A self-enzyme immunoassay using ODI-CL quantifies influenza A (H1N1) by immobilizing HA-specific antibodies and measuring CL intensity changes .
- Steroid Analysis : Postcolumn CL detection with ODI in HPLC systems enables quantification of C-21 ketosteroids in serum, validated against radioimmunoassay (RIA) .
Advanced Research Questions
Q. How can reaction conditions be optimized for ODI-mediated chemiluminescence in complex matrices?
- Methodological Answer : Multivariate experimental design (e.g., full factorial design) is critical. Key variables include:
- Flow rates : Optimal ODI and H2O2 flow rates (e.g., 0.2–0.5 mL/min) to balance sensitivity and reagent consumption .
- Buffer selection : Phosphate buffers (pH 6.7–8.5) enhance CL intensity by stabilizing intermediates like dioxetanedione .
- Surfactants : Tween-20 (0.01–0.1% v/v) improves signal-to-noise ratios by reducing nonspecific adsorption in biological samples .
- Validation : Cross-check results with alternative detection methods (e.g., fluorescence or ELISA) to confirm specificity .
Q. How do researchers resolve contradictions in kinetic data from ODI-mediated nucleophilic substitutions?
- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or competing reaction pathways. For example:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) accelerate ODI formation but may promote side reactions (e.g., imidazole dimerization). Use <sup>13</sup>C-NMR to track intermediates .
- Temperature Dependence : Arrhenius plots (6–45°C) reveal activation energies; deviations indicate competing mechanisms (e.g., ester hydrolysis vs. ODI formation) .
- Kinetic Modeling : Global fitting of time-resolved UV-Vis spectra (245–420 nm) distinguishes primary and secondary reaction pathways .
Q. What novel applications exist for ODI in synthesizing heterocycles or coordination complexes?
- Methodological Answer :
- Heterocycle Synthesis : ODI cyclizes N',N'-disubstituted anthranilic hydrazides into 1,4-benzodiazepine-triones. Competing pathways (e.g., quinazoline-dione formation) are minimized by controlling stoichiometry (1:2 ODI:hydrazide) and reaction time (<2 h) .
- Coordination Chemistry : ODI acts as a ligand for oxovanadium(IV) Schiff base complexes. Characterization via IR (C=O stretching at 1680 cm<sup>−1</sup>) and cyclic voltammetry confirms redox activity, useful in catalysis .
Key Considerations for Experimental Design
- Reproducibility : Document reaction conditions (solvent, temperature, molar ratios) in detail, adhering to Beilstein Journal guidelines for experimental sections .
- Data Contradictions : Use control experiments (e.g., omitting ODI or H2O2) to isolate signal sources in CL systems .
- Ethical Reporting : Disclose conflicts of interest and funding sources, following standards in biomedical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
